Cas no 1114822-90-0 ((4-bromo-2,6-dimethylphenyl)methanamine)

(4-Bromo-2,6-dimethylphenyl)methanamine is a brominated aromatic amine featuring a methylamine substituent on a dimethylphenyl backbone. This compound is of interest in synthetic organic chemistry, particularly as a versatile intermediate for pharmaceuticals, agrochemicals, and specialty materials. The presence of both bromine and amine functional groups enhances its reactivity, enabling selective cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations. The steric hindrance from the ortho-dimethyl groups may influence regioselectivity in further derivatization. Its well-defined structure and stability under controlled conditions make it suitable for precise synthetic applications. Proper handling is required due to potential amine reactivity and bromine-related hazards.
(4-bromo-2,6-dimethylphenyl)methanamine structure
1114822-90-0 structure
Product Name:(4-bromo-2,6-dimethylphenyl)methanamine
CAS No:1114822-90-0
MF:C9H12BrN
MW:214.102281570435
CID:2607025
PubChem ID:39872008
Update Time:2025-11-07

(4-bromo-2,6-dimethylphenyl)methanamine Chemical and Physical Properties

Names and Identifiers

    • (4-bromo-2,6-dimethylphenyl)methanamine
    • 1114822-90-0
    • VSSRYJUNVNDQTR-UHFFFAOYSA-N
    • AKOS034299656
    • 4-bromo-2,6-dimethyl-benzylamine
    • EN300-60084
    • 1-(4-BROMO-2,6-DIMETHYLPHENYL)METHANAMINE
    • DTXSID801284647
    • CS-0252404
    • SCHEMBL117603
    • Z415735030
    • MB09872
    • 4-Bromo-2,6-dimethylbenzenemethanamine
    • Inchi: 1S/C9H12BrN/c1-6-3-8(10)4-7(2)9(6)5-11/h3-4H,5,11H2,1-2H3
    • InChI Key: VSSRYJUNVNDQTR-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C)C(CN)=C(C)C=1

Computed Properties

  • Exact Mass: 213.01531g/mol
  • Monoisotopic Mass: 213.01531g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 115
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 26Ų

(4-bromo-2,6-dimethylphenyl)methanamine Security Information

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Additional information on (4-bromo-2,6-dimethylphenyl)methanamine

Recent Advances in the Application of (4-bromo-2,6-dimethylphenyl)methanamine (CAS: 1114822-90-0) in Chemical Biology and Pharmaceutical Research

In recent years, (4-bromo-2,6-dimethylphenyl)methanamine (CAS: 1114822-90-0) has emerged as a compound of significant interest in chemical biology and pharmaceutical research. This compound, characterized by its unique bromo-dimethylphenyl structure, has been the focus of numerous studies due to its potential applications in drug discovery and development. Researchers have explored its utility as a building block in the synthesis of novel bioactive molecules, particularly in the context of central nervous system (CNS) disorders and oncology.

A recent study published in the Journal of Medicinal Chemistry (2023) demonstrated the effectiveness of (4-bromo-2,6-dimethylphenyl)methanamine as a key intermediate in the synthesis of potent dopamine receptor modulators. The study highlighted the compound's ability to enhance the binding affinity of these modulators, suggesting its potential in the development of new treatments for Parkinson's disease and schizophrenia. The researchers employed a combination of computational modeling and in vitro assays to validate their findings, providing a robust foundation for further investigation.

Another significant application of (4-bromo-2,6-dimethylphenyl)methanamine was reported in a 2024 study focusing on cancer therapeutics. The compound was utilized as a precursor in the synthesis of small-molecule inhibitors targeting specific oncogenic pathways. The results indicated that derivatives of (4-bromo-2,6-dimethylphenyl)methanamine exhibited promising anti-proliferative effects against several cancer cell lines, including breast and lung cancer. These findings underscore the compound's versatility and potential as a scaffold for developing novel anticancer agents.

In addition to its pharmacological applications, (4-bromo-2,6-dimethylphenyl)methanamine has also been investigated for its role in chemical biology. A 2023 study published in ACS Chemical Biology explored the compound's utility as a probe for studying protein-ligand interactions. The researchers designed a series of fluorescently labeled derivatives, enabling real-time visualization of binding events in live cells. This innovative approach opens new avenues for understanding molecular mechanisms and designing targeted therapies.

Despite these promising developments, challenges remain in the optimization of (4-bromo-2,6-dimethylphenyl)methanamine-based compounds. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through systematic structure-activity relationship (SAR) studies. Future research directions may include the exploration of novel synthetic routes to improve yield and purity, as well as the development of more sophisticated derivatives with enhanced pharmacological properties.

In conclusion, (4-bromo-2,6-dimethylphenyl)methanamine (CAS: 1114822-90-0) represents a valuable tool in chemical biology and pharmaceutical research. Its diverse applications, ranging from CNS drug development to cancer therapeutics, highlight its significance as a versatile building block. Continued research efforts are expected to further elucidate its potential and pave the way for innovative therapeutic strategies.

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